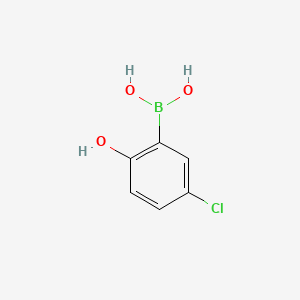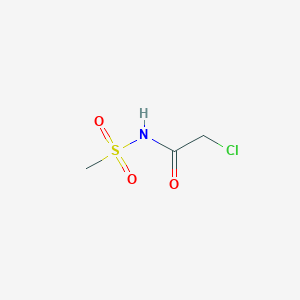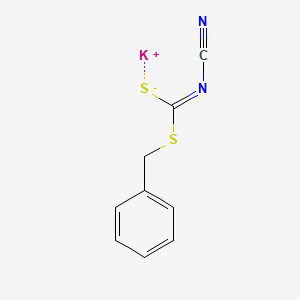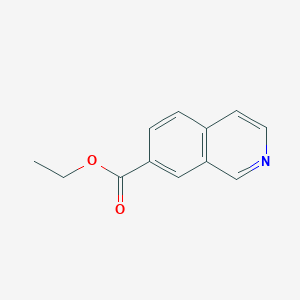
Ethyl isoquinoline-7-carboxylate
Descripción general
Descripción
Ethyl isoquinoline-7-carboxylate is a chemical compound with the formula C12H11NO2 . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound .
Synthesis Analysis
The synthesis of Ethyl isoquinoline-7-carboxylate and its derivatives often involves reactions with various isoquinolinium salts . For instance, anilines can react with β-ketoesters to form Schiff bases, which can then be cyclized in acidic media or by heating to form the corresponding 2- and 4-quinolones .Molecular Structure Analysis
The molecular structure of Ethyl isoquinoline-7-carboxylate consists of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety . The molecular weight is 201.221 .Chemical Reactions Analysis
Ethyl isoquinoline-7-carboxylate can undergo various chemical reactions, including addition reactions with organolithium, alcoholates, and borohydride reagents . The isoquinoline moiety acts as a leaving group in these reactions .Physical And Chemical Properties Analysis
Ethyl isoquinoline-7-carboxylate is a solid at room temperature . It has a flash point of 160.5±20.4 °C and a vapor pressure of 0.0±0.7 mmHg at 25°C . The refractive index is 1.600 .Aplicaciones Científicas De Investigación
Spectral Properties and Biomedical Applications A study by Galunov et al. (2003) explored the spectral properties of a series of new benzo[de]pyrazolo[5,1-a]isoquinolin-7-ones, including ethyl-carboxylate derivatives. These compounds exhibited bright fluorescence in various states and were considered for use as fluorescent markers in biomedical applications due to their effective light-shifting properties (Galunov et al., 2003).
Synthetic Methodology Research by Meziane et al. (2001) described efficient 'one-pot' synthesis methods for isoquinoline-3-carboxylates, which could be extended to the synthesis of ethyl isoquinoline-7-carboxylate. This synthesis has potential applications in producing nonproteogenic amino acid derivatives (Meziane et al., 2001).
Chemical Synthesis and Ring Expansion Yavari et al. (2006) conducted a study on the reaction of isoquinoline with ethyl bromopyruvate, leading to the production of ethyl pyrrolo[2,1-a]isoquinoline-2,3-dicarboxylates. This research provided insights into novel synthetic routes and ring expansion techniques in the field of isoquinoline chemistry (Yavari et al., 2006).
Antibacterial Activity Koga et al. (1980) studied the structure-activity relationships of antibacterial quinoline-3-carboxylic acids, including ethyl derivatives. Their research contributed to the understanding of the antibacterial properties of these compounds (Koga et al., 1980).
CNS Activity Studies Hung et al. (1985) investigated the central nervous system (CNS) activity of compounds including ethyl isoxazole-4-carboxylates, which are structurally related to ethyl isoquinoline-7-carboxylate. Their findings highlighted the potential CNS activity of these compounds (Hung et al., 1985).
Ring Expansion in Quinolines and Isoquinolines Yadav et al. (2004) reported on the ring expansion of activated quinolines and isoquinolines, leading to the production of ethyl benzoazepine-carboxylates. This research provided a novel approach to synthesizing complex heterocyclic compounds (Yadav et al., 2004).
Cytotoxicity and Docking Simulation Studies Saleh et al. (2020) synthesized novel dihydroisoquinoline heterocycles, including ethyl derivatives, and evaluated their cytotoxicity and docking simulations for potential anticancer applications (Saleh et al., 2020).
Microwave-Assisted Synthesis A study by Song Bao-an (2012) focused on the microwave-assisted synthesis of ethyl quinoline-3-carboxylate, demonstrating an efficient approach for producing these compounds (Song Bao-an, 2012).
Safety And Hazards
Direcciones Futuras
Quinoline and its derivatives, including Ethyl isoquinoline-7-carboxylate, have various applications in medicinal and industrial chemistry . Future research may focus on developing greener and more sustainable chemical processes for synthesizing these compounds . Additionally, the medicinal importance of quinoline derivatives may be further explored .
Propiedades
IUPAC Name |
ethyl isoquinoline-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-15-12(14)10-4-3-9-5-6-13-8-11(9)7-10/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGGUHTWKIMKSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627151 | |
| Record name | Ethyl isoquinoline-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl isoquinoline-7-carboxylate | |
CAS RN |
407623-83-0 | |
| Record name | Ethyl isoquinoline-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





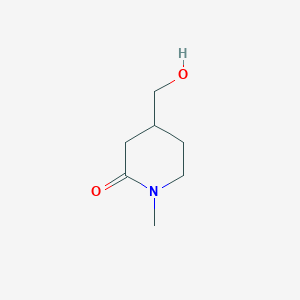
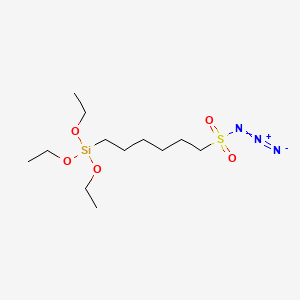
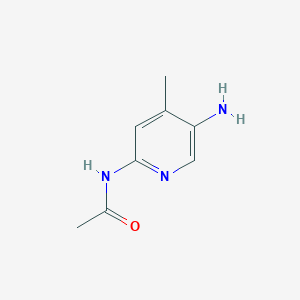
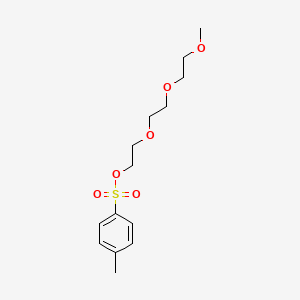
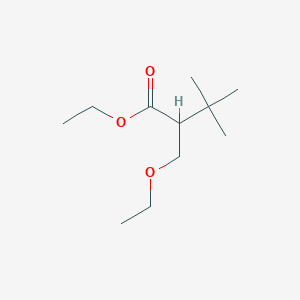
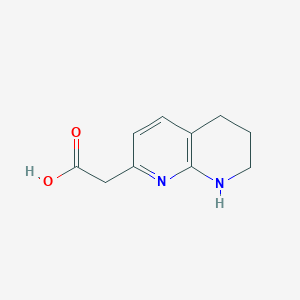
![6-Iodobenzo[d]thiazole](/img/structure/B1592812.png)
